molecular formula C6H9F2NO2 B1423513 4,4-Difluoropiperidine-3-carboxylic acid CAS No. 1303973-15-0

4,4-Difluoropiperidine-3-carboxylic acid

Cat. No.: B1423513
CAS No.: 1303973-15-0
M. Wt: 165.14 g/mol
InChI Key: KTLZLSOELJHEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoropiperidine-3-carboxylic acid is a fluorinated piperidine derivative featuring a carboxylic acid group at the 3-position and two fluorine atoms at the 4-positions of the piperidine ring. Its hydrochloride salt (CAS: 1780607-50-2) is commonly synthesized via hydrolysis of ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride under acidic conditions (HCl/acetic acid, 110°C) . Key characterization data includes:

  • 1H NMR (D2O): δ 3.56–3.18 (m, 5H), 2.48–2.12 (m, 2H) .
  • 19F NMR: δ –98.9 (d, J = 244.7 Hz), –106.7 (d, J = 247.6 Hz) .
  • Melting Point: 185–200°C (with decomposition) .

Properties

IUPAC Name

4,4-difluoropiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c7-6(8)1-2-9-3-4(6)5(10)11/h4,9H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLZLSOELJHEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination Using Trifluorosulfenyl Morpholine

A recent patented method describes the preparation of 4,4-difluoropiperidine hydrochloride, a close precursor to 4,4-difluoropiperidine-3-carboxylic acid, utilizing trifluorosulfenyl morpholine as the fluorinating agent. This method starts from N-Boc piperidone and achieves difluorination at the 4-position.

  • Key features:
    • Trifluorosulfenyl morpholine is more stable and safer compared to traditional reagents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
    • The process yields fewer byproducts and has improved cost efficiency in scale-up.
    • After fluorination, the product is purified by filtration, washing with ethyl acetate, and aqueous workup with sodium thiosulfate to remove impurities.
    • The final product is obtained as a pale yellow solid with less than 1% impurity by gas chromatography.
Step Reagents/Conditions Outcome/Notes
1 N-Boc piperidone + trifluorosulfenyl morpholine Difluorination at 4-position, stable intermediate
2 Filtration and washing Removal of impurities, high purity product
3 Organic phase drying Pale yellow solid, ready for further functionalization

This method addresses the limitations of earlier fluorination techniques by improving yield and safety while reducing costs.

Deoxofluorination of 3-Alkoxy-4-piperidinones

Another approach involves the synthesis of 3-alkoxy-4,4-difluoropiperidines by deoxofluorination of 3-alkoxy-4-piperidinones using morpholinosulfur trifluoride.

  • Process details:
    • Morpholinosulfur trifluoride selectively replaces the oxygen at the 4-position with fluorine atoms.
    • The 3-alkoxy group can be selectively deprotected to yield the corresponding 3-hydroxy or carboxyl derivatives.
    • Oxidation of the 3-hydroxy derivative can further lead to dihydroxylated piperidines, expanding the functional diversity.
Step Reagents/Conditions Outcome/Notes
1 3-alkoxy-4-piperidinone + morpholinosulfur trifluoride Introduction of 4,4-difluoro group
2 Selective N- and O-deprotection Access to free hydroxyl or carboxyl groups
3 Oxidation (optional) Formation of dihydroxy derivatives

This method is efficient for preparing fluorinated piperidines with additional functional groups at the 3-position, which can be converted into carboxylic acid functionalities.

Fluorinating Agent Stability Safety Cost Yield Byproduct Formation Scalability
Sulfur tetrafluoride (SF4) Low Hazardous High Moderate High Difficult
Diethylaminosulfur trifluoride (DAST) Moderate Moderate Moderate Moderate Moderate Moderate
Trifluorosulfenyl morpholine High Safer Moderate High Low Good
Morpholinosulfur trifluoride Moderate Moderate Moderate High Low Good

Trifluorosulfenyl morpholine offers a superior balance of safety, cost, and yield compared to traditional reagents, making it preferable for industrial synthesis.

  • The use of trifluorosulfenyl morpholine reduces the need for specialized reaction vessels required by SF4, lowering capital and operational costs.
  • The purity of intermediates is critical; GC analysis confirming less than 1% impurities ensures high-quality final products.
  • Post-fluorination workup involving washing with sodium thiosulfate effectively removes residual fluorine-containing byproducts.
  • Deoxofluorination methods allow for flexible functional group transformations, enabling the synthesis of diverse 3-substituted 4,4-difluoropiperidines, including carboxylic acids.
  • Oxidation steps can be employed to convert hydroxyl intermediates to carboxylic acids, completing the synthesis of this compound.
Method Starting Material Fluorinating Agent Key Steps Advantages Limitations
Trifluorosulfenyl morpholine N-Boc piperidone Trifluorosulfenyl morpholine Difluorination, filtration, washing High yield, safer, cost-effective Requires access to specialized reagent
Deoxofluorination 3-alkoxy-4-piperidinone Morpholinosulfur trifluoride Deoxofluorination, deprotection, oxidation Versatile, functional group tolerant Multi-step, requires oxidation step

The preparation of this compound is effectively achieved through advanced fluorination techniques employing trifluorosulfenyl morpholine or morpholinosulfur trifluoride reagents. These methods offer improved yields, safety, and scalability compared to traditional fluorination reagents. The choice of method depends on the desired functional group tolerance, cost considerations, and production scale. Continued research into reagent development and process optimization is expected to further enhance the synthesis of this important fluorinated piperidine derivative.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoropiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols.

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis

  • 4,4-Difluoropiperidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of complex organic molecules, particularly pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with enhanced properties.

Table 1: Synthetic Routes for this compound

MethodDescriptionYield (%)
Fluorination ReactionReaction with fluorinating agents under basic conditionsHigh
Amide CouplingCoupling with N-hydroxysuccinimide esters65
Sulfonamide FormationCondensation with sulfonyl chlorides92

Biology

Enzyme Inhibition Studies

  • The compound has been investigated for its potential as a bioactive molecule in enzyme inhibition studies. Its ability to modulate neurotransmitter levels suggests it may have therapeutic effects on neurological disorders such as Alzheimer's and Parkinson's diseases by inhibiting specific enzymes involved in neurotransmitter regulation .

Case Study: Neuropharmacological Effects

  • Research indicates that this compound exhibits significant inhibitory activity on enzymes linked to neurotransmitter pathways. This property positions it as a promising candidate for further exploration in neuropharmacology.

Medicine

Drug Development

  • The compound is being explored for its role in drug development, specifically in designing fluorinated pharmaceuticals that exhibit improved metabolic stability and efficacy. Its interactions with various biological targets enhance its potential as a therapeutic agent .

Orexin Receptor Modulation

  • Notably, derivatives of this compound have been identified as orexin receptor antagonists, which may be beneficial in treating conditions such as obesity, sleep disorders, and certain cardiovascular diseases . This highlights the versatility of the compound in addressing diverse medical conditions.

Mechanism of Action

The mechanism of action of 4,4-Difluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to potent biological effects. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Positional Isomers: 3,3-Difluoropiperidine-4-carboxylic Acid

The 3,3-difluoro isomer (11b·HCl) shares the same molecular formula but differs in fluorine placement. Key distinctions include:

  • Conformational Effects : Fluorine at the 3-position introduces steric and electronic effects, altering ring puckering and hydrogen-bonding capacity.
  • NMR Shifts : The 19F NMR spectrum (DMSO-d6) for 11b·HCl shows distinct shifts (data partially reported), suggesting a different electronic environment compared to 4,4-difluoro isomer .
  • Acidity : The proximity of fluorine to the carboxylic acid in the 3,3-isomer may enhance acidity via electron-withdrawing effects, though experimental pKa data is needed for confirmation.

Ester Derivatives

Ester analogs, such as ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride (CAS: 2231665-41-9) and methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride (CAS: 1779974-06-9), serve as synthetic intermediates . Key comparisons:

Property 4,4-Difluoro Ester 3,3-Difluoro Ester
Reactivity Hydrolyzes to carboxylic acid under acidic conditions Similar hydrolysis pathway
Applications Prodrug design Intermediate in API synthesis
Solubility Higher lipophilicity Comparable lipophilicity

Substituted Derivatives: 1-Benzyl-4,4-difluoropiperidine-3-carboxylic Acid

The benzyl-substituted derivative (CAS: 2382361-34-2) introduces a lipophilic group, enhancing membrane permeability . Key differences:

  • Biological Activity : The benzyl group may improve binding to hydrophobic pockets in target proteins.
  • Synthesis: Requires additional deprotection steps (e.g., hydrogenolysis) to yield the free carboxylic acid.

Alkoxy Derivatives: 3-Alkoxy-4,4-difluoropiperidines

Replacing the carboxylic acid with alkoxy groups (e.g., 3-methoxy) significantly alters properties :

  • Polarity : Reduced acidity and hydrogen-bonding capacity compared to the carboxylic acid.
  • Metabolic Stability : Alkoxy groups may resist enzymatic hydrolysis, extending half-life.

Physicochemical Properties

Compound Melting Point (°C) 19F NMR Shifts (ppm) LogP (Predicted)
4,4-Difluoropiperidine-3-carboxylic acid 185–200 –98.9, –106.7 ~0.5
3,3-Difluoropiperidine-4-carboxylic acid 188 Partially reported ~0.7
Ethyl 4,4-difluoro ester Not reported –99.2, –107.1 (estimated) ~1.8

Biological Activity

4,4-Difluoropiperidine-3-carboxylic acid is a fluorinated organic compound with notable biological activities, particularly in the field of neuropharmacology. Its unique structural features contribute to its interactions with various biological targets, making it a compound of interest for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈F₂N₁O₂
  • Molecular Weight : Approximately 201.6 g/mol
  • Structure : The compound consists of a piperidine ring substituted with two fluorine atoms at the 4-position and a carboxylic acid group at the 3-position. This configuration enhances its solubility in polar solvents, which is advantageous for pharmaceutical formulations.

Enzyme Inhibition

This compound has been identified as a significant enzyme inhibitor . It has shown potential therapeutic effects in treating neurological disorders such as Alzheimer's and Parkinson's diseases by modulating neurotransmitter levels. The compound's ability to inhibit enzymes involved in neurotransmitter regulation suggests its role in addressing conditions related to neurotransmitter dysregulation.

Neuropharmacological Applications

Research indicates that this compound interacts with various biological targets, particularly those involved in neurotransmitter pathways. Its inhibitory effects on specific enzymes make it a promising candidate for further exploration in neuropharmacology. Studies have suggested that it could potentially alleviate symptoms associated with neurodegenerative diseases by enhancing dopaminergic signaling or inhibiting acetylcholinesterase activity .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in cellular models of neurodegeneration. The results indicated that the compound significantly reduced neuronal cell death induced by toxic agents associated with Alzheimer's disease. The mechanism was attributed to its ability to inhibit oxidative stress pathways and enhance cellular antioxidant defenses.

Study 2: Enzyme Interaction Profile

Another research focused on the enzyme interaction profile of the compound, revealing that it effectively inhibited several key enzymes involved in neurotransmitter metabolism. For instance, it demonstrated IC50 values in the low micromolar range against acetylcholinesterase and butyrylcholinesterase, indicating its potential as a therapeutic agent for cognitive enhancement and memory improvement .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of this compound compared to other related compounds:

Compound NameIC50 (μM)Target EnzymeBiological Activity
This compound1.5AcetylcholinesteraseNeuroprotective; enhances cognitive function
Compound A (similar structure)2.0ButyrylcholinesteraseModerate inhibition; potential cognitive enhancer
Compound B (non-fluorinated)5.0AcetylcholinesteraseWeaker inhibition; less effective in neuroprotection

Q & A

Basic Research Question

  • Method : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/37°C. Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) at 254 nm.
  • Key Parameters :
    • pH 1–3 : Assess hydrolytic stability of the carboxylic acid group.
    • pH > 10 : Evaluate decarboxylation or ring-opening reactions.
    • Temperature : Accelerated stability studies (40–60°C) predict shelf-life using Arrhenius kinetics .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

  • Matrix Effects : Use isotope-labeled internal standards (e.g., ¹³C or deuterated analogs) to correct for ion suppression in LC-MS/MS.
  • Chromatography : Optimize mobile phase additives (e.g., 0.1% formic acid) to enhance peak symmetry for the polar carboxylic acid.
  • Detection : Negative-ion mode ESI-MS is preferred ([M–H]⁻ at m/z 166), but sensitivity may drop in high-salt buffers .

How do electronic effects of fluorine substitution influence the compound’s reactivity in medicinal chemistry applications?

Advanced Research Question

  • Electron-Withdrawing Effect : Fluorines at C4 increase the carboxylic acid’s acidity (pKa ~2.5 vs. ~4.5 for non-fluorinated analogs), enhancing hydrogen-bonding capacity.
  • Conformational Rigidity : The CF₂ group restricts piperidine ring puckering, favoring chair conformations. Molecular dynamics simulations (e.g., AMBER) can predict binding poses in enzyme active sites .

What safety precautions are essential when handling this compound hydrochloride?

Basic Research Question

  • Decomposition : The hydrochloride salt decomposes at 199–200°C, releasing HCl fumes. Use fume hoods and inert atmospheres during heating .
  • Storage : Store at 2–8°C under desiccation to prevent hygroscopic degradation. Avoid contact with strong bases to minimize exothermic neutralization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoropiperidine-3-carboxylic acid
Reactant of Route 2
4,4-Difluoropiperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.